Posaconazole DiastereoisoMer 2

Description

Significance of Stereoisomerism in Complex Chemical Entities

Stereoisomerism, the phenomenon where molecules have the same chemical formula and bond connectivity but differ in the three-dimensional arrangement of their atoms, is a cornerstone of modern pharmaceutical science. chemexpress.cnsimsonpharmauat.com For complex chemical entities like active pharmaceutical ingredients (APIs), the specific spatial orientation of atoms can have profound effects on their interaction with biological systems. chemexpress.cnpharmaffiliates.com

The human body is an inherently chiral environment, composed of chiral molecules such as amino acids, sugars, and the helical structure of DNA. Consequently, the different stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One isomer (the eutomer) may be responsible for the desired therapeutic effect, while another isomer (the distomer) could be less active, inactive, or even contribute to adverse effects. chemexpress.cn The tragic case of thalidomide (B1683933) in the 1950s and 1960s, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in drugs. chemexpress.cn

Therefore, regulatory agencies worldwide mandate the characterization of all stereoisomers in a new drug substance. This includes developing stereoselective analytical methods to separate and quantify each isomer, as well as evaluating the pharmacological and toxicological profile of the individual isomers. chemicalbook.com This rigorous approach ensures that the final drug product is not only effective but also safe for patient use.

Overview of Posaconazole's Stereochemical Complexity and Isomeric Forms

Posaconazole (B62084) is a structurally complex, second-generation triazole antifungal agent. chemicalbook.com Its molecular structure features four chiral centers, which are specific carbon atoms bonded to four different groups. The presence of these four chiral centers means that there are 2^4, or 16, possible stereoisomers of Posaconazole. chemicalbook.comclearsynth.com

These 16 stereoisomers consist of one pair of enantiomers (the active drug and its mirror image) and multiple pairs of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. clearsynth.com They have different physical properties, such as melting points, boiling points, and solubilities, and can exhibit different biological activities.

The specific stereoisomer that is the active pharmaceutical ingredient, Posaconazole, has a defined absolute configuration at each of its four chiral centers. However, during the multi-step synthesis process, there is a potential for the formation of other stereoisomers as impurities. chemicalbook.comclearsynth.com These are referred to as related compounds or stereoisomeric impurities. Posaconazole Diastereoisomer 2 is one such stereoisomeric impurity that can arise during manufacturing. pharmaffiliates.com

| Property | Value |

|---|---|

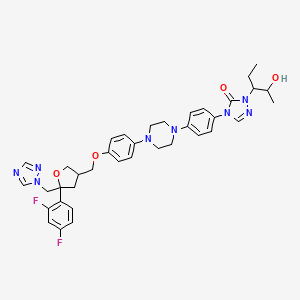

| Chemical Name | 4-(4-(4-(4-(((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2R,3R)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

| Synonym | This compound (R,S,R,R) |

| CAS Number | 213381-05-6 |

| Molecular Formula | C37H42F2N8O4 |

| Molecular Weight | 700.8 g/mol |

The data in this table is compiled from information provided by chemical and pharmaceutical reference standard suppliers. chemicalbook.comsimsonpharma.comweblivelink.com

Rationale for Dedicated Academic Research on this compound as a Key Related Compound

The primary rationale for dedicated research into this compound stems from its status as a process-related impurity in the manufacturing of Posaconazole. Regulatory bodies like the FDA require that all impurities in a drug substance above a certain threshold be identified, quantified, and controlled. weblivelink.com To achieve this, highly specific analytical methods are necessary to distinguish the main API from its related compounds, including its diastereomers.

The development and validation of such analytical methods, typically using techniques like High-Performance Liquid Chromatography (HPLC), require pure reference standards of the impurities. pharmaffiliates.com Therefore, there is a need for the deliberate synthesis and characterization of this compound. This isolated, pure compound serves as the benchmark against which batches of the manufactured API are tested.

The research focus on this diastereomer includes:

Synthesis: Developing a synthetic route to produce this compound with high purity.

Characterization: Using advanced analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy, and X-ray crystallography) to confirm its structure and stereochemistry.

Analytical Method Development: Using the synthesized reference standard to develop and validate robust analytical methods capable of separating and quantifying it within the Posaconazole API. This ensures that the levels of this impurity in the final drug product are below the limits stipulated by pharmacopeias and regulatory authorities.

Properties

IUPAC Name |

4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Absolute Configuration Elucidation of Posaconazole Diastereoisomer 2

Advanced Spectroscopic Techniques for Stereochemical Assignment

Advanced spectroscopic methods are indispensable for differentiating and characterizing stereoisomers. These techniques provide detailed information about the three-dimensional arrangement of atoms within a molecule, which is crucial for distinguishing between diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For diastereomers like Posaconazole (B62084) Diastereoisomer 2, NMR provides critical information on the relative configuration of chiral centers.

Detailed Research Findings: In molecules with multiple chiral centers, the spatial arrangement of atoms influences the chemical environment of each nucleus, resulting in distinct NMR spectra for each diastereomer. 1D NMR techniques, such as ¹H and ¹³C NMR, can reveal differences in chemical shifts and coupling constants between diastereomers. For instance, the coupling constants (³J values) between protons on adjacent chiral carbons are dependent on the dihedral angle, which differs between diastereomers.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable. NOESY experiments can identify protons that are close in space, providing direct evidence for the relative stereochemistry of different parts of the molecule. For complex structures like posaconazole, comparing the experimental NMR data with that of the main active isomer allows for the identification of specific diastereomeric impurities. researchgate.netchemicalbook.com Studies on similar complex chiral molecules have shown that even subtle differences in the stereochemistry lead to measurable changes in the NMR spectrum, enabling unambiguous assignment. researchgate.net In some cases, variable temperature NMR studies may be employed to analyze the conformational dynamics, such as equilibrating rotamers, which can also help differentiate diastereomers. nih.gov

| NMR Technique | Application for Posaconazole Diastereoisomer 2 Analysis | Expected Outcome |

| ¹H NMR | Measures chemical shifts and coupling constants of protons. | Different chemical shifts and ³J coupling constants for protons at or near chiral centers compared to other diastereomers. |

| ¹³C NMR | Provides distinct signals for each carbon atom in a unique chemical environment. | Unique set of carbon resonances distinguishing it from other stereoisomers. |

| 2D NOESY | Detects through-space interactions between protons. | Provides data on the spatial proximity of substituents around the chiral centers, confirming the relative configuration. |

| 2D COSY | Identifies proton-proton spin-spin coupling networks. | Confirms the connectivity and helps in assigning proton signals. |

Mass Spectrometry (MS) Applications in Stereoisomer Differentiation

While mass spectrometry (MS) primarily provides information about the mass-to-charge ratio of a molecule and its fragments, advanced MS techniques can be used to differentiate between stereoisomers.

Detailed Research Findings: Standard MS techniques are often "blind" to stereochemistry. However, when coupled with a chiral separation method like chiral chromatography (LC-MS), individual diastereomers can be separated before they enter the mass spectrometer, allowing for their individual detection and quantification. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can sometimes produce fragment ions with different relative abundances for different diastereomers. The collision-induced dissociation (CID) fragmentation patterns can be subtly influenced by the stereochemistry, as the three-dimensional structure affects the stability of the precursor ion and the transition states leading to fragmentation. For posaconazole, electrospray ionization (ESI) is a common technique, and the fragmentation of the [M+H]⁺ ion can be analyzed. nih.gov While these differences can be small, they can be used as a characteristic fingerprint to distinguish between diastereomers like this compound and its counterparts under carefully controlled conditions. nih.gov

Fourier Transform-Raman Spectroscopy for Structural Elucidation

Fourier Transform-Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure, polymorphism, and crystallinity of a sample.

Detailed Research Findings: FT-Raman spectroscopy is highly sensitive to the molecular structure and symmetry of a compound. Diastereomers, having different spatial arrangements of atoms, will exhibit distinct vibrational modes. These differences result in unique patterns of peaks in the Raman spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹). Studies on posaconazole have utilized Raman spectroscopy to differentiate between its various crystalline forms (polymorphs). nih.govnih.gov This principle extends to diastereomers, as the different stereochemistry of this compound would lead to a unique vibrational signature compared to other isomers. The technique is non-destructive and requires minimal sample preparation, making it a valuable tool for structural confirmation. nih.gov

Chiral Chromatography for Stereoisomer Identification and Purity Assessment

Chiral chromatography is the cornerstone for the separation and analysis of stereoisomers. It is essential for determining the stereoisomeric purity of a specific compound like this compound.

Detailed Research Findings: Due to the presence of four chiral centers, posaconazole can exist as 16 stereoisomers. nih.govsci-hub.se The separation of such a complex mixture is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. Polysaccharide-based CSPs, such as those from the Chiralpak series (e.g., IA, IB, IC), have proven effective in separating posaconazole stereoisomers. researchgate.netscimatic.org

To achieve baseline separation of all potential isomers, advanced techniques like multiple heart-cutting two-dimensional liquid chromatography (2D-LC) have been developed. nih.govsci-hub.sescimatic.org In this method, fractions containing unresolved isomers from the first dimension (¹D) column are transferred to a second dimension (²D) column with different chiral selectivity for further separation. For instance, a method might use a Chiralpak IB column in the first dimension and Chiralpak IC and IF3 columns in the second dimension to successfully resolve twelve related stereoisomers in a single run. nih.govscimatic.org Such methods are crucial for the quality control of posaconazole, allowing for the identification and quantification of specific impurities like Diastereoisomer 2. researchgate.net

| Chromatographic Method | Stationary Phase Example | Application | Reference |

| Chiral HPLC | Chiralpak IA, IB, IC, ID | Separation and purity assessment of enantiomers and diastereomers. | researchgate.net |

| Multiple Heart-cutting 2D-LC | ¹D: Chiralpak IB; ²D: Chiralpak IC, IF3 | Baseline separation of complex mixtures of up to 12 posaconazole stereoisomers. | nih.govsci-hub.sescimatic.org |

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (XRD) is the definitive analytical method for determining the absolute configuration of a chiral molecule.

Detailed Research Findings: This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By analyzing the anomalous dispersion of the X-rays, the absolute stereochemistry (R/S configuration) of each chiral center can be unambiguously determined.

While obtaining a suitable single crystal of a specific diastereomeric impurity like this compound can be challenging, this method remains the gold standard. For posaconazole, powder X-ray diffraction (PXRD) has been extensively used to characterize its different crystalline forms and cocrystals. nih.govacs.orgresearchgate.netgoogle.com Although PXRD provides information about the crystal lattice of a bulk sample, it does not typically yield the detailed atomic coordinates needed to determine the absolute configuration of a new stereoisomer. However, if a single crystal of this compound were to be grown, single-crystal XRD would provide the ultimate proof of its three-dimensional structure.

Computational Approaches for Stereochemical Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating the stereochemical properties of molecules, complementing experimental data.

Detailed Research Findings: Theoretical calculations can be used to predict the structures and relative energies of different diastereomers. Methods like Density Functional Theory (DFT) can be used to optimize the geometry of each possible stereoisomer of posaconazole. researchgate.net Once the geometries are optimized, various properties can be calculated and compared with experimental results.

For example, theoretical NMR chemical shifts can be calculated and compared with the experimental spectra to help assign the correct structure to a specific diastereomer. researchgate.net Similarly, theoretical calculations of vibrational spectra (Raman and IR) can aid in the interpretation of experimental data. In the context of absolute configuration, time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (ECD) spectrum for a given stereoisomer. researchgate.net By comparing the predicted ECD spectrum with the experimentally measured one, the absolute configuration can be determined without the need for a single crystal. Computational models have also been used to predict the formation of posaconazole cocrystals, demonstrating their utility in understanding the solid-state behavior of the molecule. nih.gov

Synthetic Methodologies and Stereoselective Synthesis of Posaconazole Diastereoisomer 2

General Convergent Synthesis Strategies for Posaconazole (B62084) and Related Analogues

Convergent synthesis is a widely recognized strategy for improving the efficiency of complex molecule construction. nih.gov This approach involves the independent synthesis of key molecular fragments, which are then coupled together in the later stages of the process. nih.gov For posaconazole and its analogues, a common convergent strategy involves the preparation of two primary intermediates: a chiral-rich tetrahydrofuran (B95107) (THF) core and a substituted aryl piperazine (B1678402) side chain. chemicalbook.com These fragments are synthesized through separate pathways and then joined to form the main skeleton of the molecule.

Table 1: Key Intermediates in a Convergent Posaconazole Synthesis

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| Chiral THF Subunit | A substituted tetrahydrofuran ring containing key stereocenters. | Forms the core structure of the posaconazole molecule. |

| Aryl Piperazine Amine | A piperazine ring attached to an aromatic group and possessing a reactive amine. | Constitutes the side chain that is coupled to the THF core. |

Stereocontrol Techniques in the Synthesis of Chiral Intermediates Preceding Diastereoisomer 2 Formation

Achieving the correct stereochemistry of Diastereoisomer 2 hinges on the precise control exerted during the synthesis of its chiral precursors. The tetrahydrofuran core, in particular, contains critical stereocenters that dictate the final diastereomeric identity.

Enzymatic reactions are highly valued in stereoselective synthesis for their ability to differentiate between prochiral centers in a symmetrical molecule. In the synthesis of the chiral THF core of posaconazole, a key step involves the desymmetrization of a diol intermediate. chemicalbook.com This is accomplished through a selective acylation reaction mediated by a hydrolase enzyme. chemicalbook.com

The hydrolase SP 435 has been identified as a particularly effective catalyst for this transformation. chemicalbook.com When the diol intermediate is treated with vinyl acetate (B1210297) in the presence of SP 435, one of the two hydroxyl groups is selectively acetylated, yielding a chiral monoacetate in high yield (greater than 90%). chemicalbook.comresearchgate.net This enzymatic step effectively breaks the symmetry of the precursor and establishes the first key stereocenter in the THF fragment with high fidelity. This monoacetate is then carried forward in the synthesis. chemicalbook.com

Beyond enzymatic methods, diastereoselective reactions are employed to set other stereocenters. For instance, the creation of the chiral side chain that will eventually be attached to the triazolone ring often involves the addition of an organometallic reagent to a chiral precursor. In one reported synthesis, the addition of ethylmagnesium bromide (EtMgBr) to a formyl hydrazone intermediate resulted in a mixture of (S,S) and (S,R) diastereomers. chemicalbook.com

Table 2: Optimization of a Diastereoselective Grignard Addition

| Condition | Diastereomeric Ratio ((S,S):(S,R)) | Yield |

|---|---|---|

| Unprotected Formyl Hydrazone | 94:6 | 55% |

Isolation and Purification Strategies for Specific Diastereoisomers During Synthetic Pathways

Even with highly selective reactions, minor diastereomeric impurities are often formed. The separation of the target Diastereoisomer 2 from these closely related compounds is a significant challenge. nih.gov Advanced chromatographic techniques are essential for achieving the high levels of purity required for pharmaceutical applications.

A powerful method developed for this purpose is multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC). nih.govsci-hub.se This technique uses a sequence of chiral columns to resolve the complex mixture of stereoisomers that can arise from the convergent synthesis route. nih.gov In a typical setup, a Chiralpak IB column might be used for the initial separation, with fractions (or "hearts") containing unresolved isomers being automatically transferred to secondary columns, such as Chiralpak IC and IF3, for further separation. nih.gov This multi-dimensional approach allows for the effective separation of up to twelve different posaconazole-related stereoisomers in a single analytical run. sci-hub.se

In addition to chromatography, other purification methods are used for intermediates. These include:

Extraction: Utilizing specific solvents to selectively separate compounds based on their solubility. For example, cyclohexane (B81311) has been used to extract and remove certain isomeric impurities. google.com

Crystallization: Recrystallization from suitable solvents, such as ethanol (B145695) or methanol, is a common and effective method for purifying solid intermediates and the final product. google.com

Salt Formation: The formation of a specific salt, such as the HCl salt of an amine intermediate, can alter the physical properties of diastereomers, facilitating their separation by crystallization. google.com

Development of Novel Synthetic Routes to Access Posaconazole Diastereoisomer 2

The quest for more efficient, cost-effective, and environmentally benign synthetic methods is ongoing. Researchers are continuously exploring new reactions and strategies to improve the synthesis of posaconazole and its diastereoisomers.

One notable innovation is the development of a nitrite-catalyzed stereoselective bromocyclization. nih.gov This method provides an efficient and sustainable approach to constructing the vital tetrahydrofuran scaffold of the molecule. nih.gov The reaction can be scaled up for gram-scale production under both batch and continuous flow conditions, offering an economic advantage over previous methods. nih.gov

Analytical Chemistry Techniques for Isolation, Separation, and Quantification of Posaconazole Diastereoisomer 2

High-Performance Liquid Chromatography (HPLC) Method Development for Diastereoisomeric Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of posaconazole (B62084) and its stereoisomers. wisdomlib.orgnih.govresearchgate.netnih.gov Method development is crucial for achieving the necessary resolution and sensitivity to ensure diastereoisomeric purity. chemrj.orgresearchgate.net

Reversed-Phase HPLC for Related Substance Profiling

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the quantitative determination of posaconazole and its related impurities in bulk drug substances and pharmaceutical formulations. nih.govresearchgate.netnih.govajptonline.com These methods are essential for establishing the impurity profile and ensuring the quality of the active pharmaceutical ingredient (API). ajptonline.com

A typical RP-HPLC method utilizes a C18 column, such as an Inertsil ODS-3V or Zorbax SB-C18, and a mobile phase gradient. chemrj.orgajptonline.com For instance, a method for determining posaconazole and its process-related impurities employed a linear gradient elution with detection at 225 nm and 260 nm to monitor different impurities. ajptonline.com The resolution between posaconazole and its related substances, including diastereomers, is a critical parameter, with a resolution factor greater than 2.0 being desirable. ajptonline.com Validation of these methods according to International Conference on Harmonisation (ICH) guidelines ensures their accuracy, precision, linearity, and robustness. nih.govresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for Posaconazole Analysis

| Parameter | Condition |

| Column | Inertsil ODS-3V C18 (150 x 4.6mm, 5µm) ajptonline.com |

| Mobile Phase | Gradient elution ajptonline.com |

| Detector | Photodiode Array (PDA) at 225 nm & 260 nm ajptonline.com |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov |

| Injection Volume | 10 µL google.com |

| Column Temperature | 31-35 °C google.com |

Chiral HPLC for Diastereomeric Resolution

Due to the structural similarity of diastereomers, their separation presents a significant analytical challenge. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most effective method for achieving the resolution of posaconazole's stereoisomers. sci-hub.sephenomenex.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven to be particularly effective. sci-hub.sescimatic.orgnih.gov

The selection of the appropriate chiral column and mobile phase is critical for successful separation. A study on the separation of nine posaconazole chiral isomers employed a silica-gel-surface covalent bonding polysaccharide derivative column with a gradient elution of two mobile phases: a binary mixture and a ternary mixture. google.com This approach demonstrated good separation of posaconazole from its chiral isomers. google.com Another method utilized Lux polysaccharide-based chiral stationary phases in both normal and reversed-phase modes to resolve various triazole fungicides with multiple stereogenic centers. phenomenex.com

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Stereoisomer Mixtures

For highly complex samples containing multiple stereoisomers, such as posaconazole, one-dimensional HPLC may not provide sufficient resolving power. Two-dimensional liquid chromatography (2D-LC) offers enhanced separation capabilities by employing two different chromatographic systems with orthogonal selectivities. sci-hub.sescimatic.orgnih.goveuropeanpharmaceuticalreview.com

Chiral-Chiral 2D-LC System Design and Optimization

A powerful approach for resolving complex stereoisomeric mixtures is the use of a chiral-chiral 2D-LC system. This involves coupling two different chiral columns. A multiple heart-cutting chiral-chiral 2D-LC method was developed to separate twelve posaconazole-related stereoisomers. sci-hub.sescimatic.orgnih.gov This system utilized three chiral columns with immobilized polysaccharide CSPs (Chiralpak IB, IC, and IF3). sci-hub.sescimatic.orgnih.gov The Chiralpak IB column was used in the first dimension (¹D), while the Chiralpak IC and IF3 columns were used in parallel for the second dimension (²D) separation. sci-hub.sescimatic.orgnih.gov This configuration allowed for the successful separation of all twelve stereoisomers in a single run. sci-hub.sescimatic.orgnih.gov

Table 2: Chiral-Chiral 2D-LC System for Posaconazole Stereoisomer Separation

| Dimension | Column | Mobile Phase Components |

| First Dimension (¹D) | Chiralpak IB sci-hub.sescimatic.org | Not specified |

| Second Dimension (²D) | Chiralpak IC, Chiralpak IF3 sci-hub.sescimatic.org | Not specified |

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, are indispensable for the comprehensive profiling of pharmaceutical impurities.

LC-MS/MS and LC-TOF/MS for Structural Characterization of Impurities

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF/MS) are powerful tools for the structural characterization of impurities like Posaconazole Diastereoisomer 2. nih.govresearchgate.netsynthinkchemicals.com These techniques provide not only the molecular weight of the impurity but also valuable information about its chemical structure through fragmentation patterns.

In a study focused on the degradation products of posaconazole, LC-TOF/MS was instrumental in obtaining high-resolution mass data, which allowed for the determination of the elemental composition of the impurities. nih.gov The fragmentation of these impurities was then studied using LC-MS/MS, providing key structural information. nih.gov For instance, the N-oxide degradation products of posaconazole were successfully identified and characterized using these methods. nih.gov This approach can be directly applied to the characterization of this compound, helping to confirm its structure and differentiate it from other isomers.

The general approach involves subjecting the isolated impurity to ionization, typically using electrospray ionization (ESI), followed by mass analysis. In MS/MS, a specific precursor ion corresponding to the impurity is selected and fragmented, and the resulting product ions are analyzed to piece together the molecular structure. synthinkchemicals.com

Table 1: Exemplary LC-MS/MS Parameters for Impurity Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 4.2 kV |

| Source Temperature | 300 °C |

| Collision Gas | Argon |

| MS/MS Transitions | Analyte-specific precursor-to-product ion transitions |

This table provides a general example of parameters that would be optimized for the specific analysis of this compound.

Ultrasensitive Mass Spectrometry for Trace Analysis

The detection and quantification of trace-level impurities are paramount for ensuring the safety and efficacy of pharmaceutical products. Ultrasensitive mass spectrometry techniques are employed to meet these stringent requirements. Methods such as paper spray mass spectrometry have demonstrated high sensitivity for the analysis of triazole antifungals, achieving low limits of quantification (LLOQ). nih.gov For example, a paper spray MS/MS method for posaconazole achieved an LLOQ of 0.1 µg/mL. nih.gov

These techniques often require minimal sample preparation, reducing the potential for analyte loss and contamination, and offer rapid analysis times. nih.govthermofisher.com By coupling these sensitive ionization sources with advanced mass analyzers, it is possible to detect and quantify this compound even at very low concentrations, ensuring that it remains below the required safety thresholds.

Solventless Microextraction Techniques in Sample Preparation for Analysis

The preparation of samples prior to analysis is a critical step that can significantly impact the accuracy and sensitivity of the results. Solventless microextraction techniques are gaining prominence as they align with the principles of green analytical chemistry by minimizing or eliminating the use of organic solvents. nih.govnih.gov These techniques are particularly useful for the extraction and pre-concentration of analytes from various matrices.

Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) have been successfully applied in pharmaceutical analysis. nih.gov In SPME, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample, and the analytes partition onto the fiber. The fiber is then transferred to the injection port of a chromatograph for desorption and analysis. nih.gov SBSE operates on a similar principle but utilizes a larger volume of extraction phase coated on a magnetic stir bar, providing higher extraction efficiency. nih.gov

For the analysis of triazole fungicides, methods like effervescence-assisted liquid-liquid microextraction and in-situ coacervative extraction have been developed, demonstrating high enrichment factors and good recoveries. nih.govnih.gov While specific applications for this compound are not yet widely reported, these solventless techniques offer a promising and environmentally friendly approach for its extraction and pre-concentration from the drug matrix.

Method Validation Principles for Analytical Procedures (e.g., linearity, precision, specificity)

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures. loesungsfabrik.deich.orgeuropa.eufda.gov For an impurity method, key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and excipients. ich.orgnih.gov For this compound, this would involve demonstrating that its chromatographic peak is well-resolved from the peak of posaconazole and other related substances.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. ich.orgnih.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ich.orgnih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the impurity spiked into a sample matrix. ich.orgnih.gov

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Table 2: Typical Validation Parameters for an Impurity Method

| Validation Parameter | Acceptance Criteria (Example) |

| Specificity | Peak purity of the analyte should be demonstrated. |

| Linearity (r²) | ≥ 0.99 |

| Precision (RSD%) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |

| Accuracy (% Recovery) | 80.0% - 120.0% |

| Limit of Quantification | Signal-to-Noise Ratio ≥ 10 |

These are example criteria and may vary depending on the specific regulatory requirements and the nature of the analyte.

A study on a stability-indicating HPLC method for posaconazole reported a linearity range of 2-20 μg/mL with a correlation coefficient greater than 0.99. nih.gov The intra-day and inter-day precision were found to be less than 1%. nih.gov The LOD and LOQ for posaconazole were determined to be 0.24 and 0.74 μg/mL, respectively. nih.gov Similar validation principles and rigorous criteria would be applied to the analytical method for this compound to ensure its reliability and accuracy for quality control purposes.

Investigation of Posaconazole Diastereoisomer 2 As an Impurity

Identification and Characterization of Process-Related Impurities Associated with Posaconazole (B62084) Synthesis

The synthesis of posaconazole is a multi-step process that can generate various impurities, including diastereomers. These impurities can arise from the starting materials, intermediates, or side reactions during the synthesis. daicelpharmastandards.com The identification and characterization of these process-related impurities are crucial for controlling the quality of the final active pharmaceutical ingredient (API).

Posaconazole has four chiral centers, which can result in up to 16 stereoisomers. researchgate.net However, due to the convergent nature of its synthesis, the number of potential stereoisomeric impurities is typically limited to 11. researchgate.net One of these is Posaconazole Diastereoisomer 2. The presence of such impurities, even in small amounts, can impact the efficacy and safety of the drug. longdom.org Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate that impurities present at levels of 0.10% or higher relative to the API must be identified, synthesized, and thoroughly characterized. longdom.org

Advanced analytical techniques are employed to identify and characterize these impurities. High-performance liquid chromatography (HPLC) is a primary tool for separating posaconazole from its related substances. ajptonline.com Further characterization is often achieved using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to elucidate the exact structure of the impurities. daicelpharmastandards.com For instance, techniques like LC-MS/MS, LC-TOF/MS, 1H NMR, 13C NMR, and 2D NMR have been successfully used to unambiguously identify and characterize degradation products and process-related impurities of posaconazole. researchgate.net

A study focused on high-risk chiral impurities in posaconazole led to the successful identification, synthesis, and characterization of three such impurities. The absolute configurations were confirmed through the analysis of single crystals. researchgate.net This highlights the rigorous efforts required to manage stereochemical purity in complex drug molecules like posaconazole.

Table 1: Analytical Techniques for Impurity Identification

| Analytical Technique | Purpose in Impurity Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation of the main compound from its impurities. ajptonline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of impurities based on their mass-to-charge ratio. tandfonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure of impurities. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups within the impurity molecule. daicelpharmastandards.com |

Degradation Pathway Analysis and Formation Mechanisms of this compound

Understanding the degradation pathways of posaconazole is essential for preventing the formation of impurities like Diastereoisomer 2 during manufacturing and storage. Stress testing under various conditions helps to elucidate these pathways.

Oxidative Degradation Studies and Impurity Generation

Posaconazole has been found to be particularly susceptible to oxidative degradation. researchgate.netsci-hub.se Studies have shown that exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of several degradation products. researchgate.netnih.gov The primary site of oxidation is often the piperazine (B1678402) ring within the posaconazole molecule. sci-hub.se This oxidative stress can lead to the formation of N-oxide derivatives and other related impurities. researchgate.net One study identified two primary degradation products with m/z values of 717 and 733 following oxidative stress, indicating additions to the parent molecule. sci-hub.se Another investigation using LC-QTOF-MS identified three major degradation products resulting from modifications to the piperazine ring and the triazole and triazolone side chains under oxidative and photolytic stress. nih.gov

While specific studies detailing the formation of this compound through oxidative degradation are not prevalent in the provided search results, it is plausible that oxidative conditions could contribute to or facilitate isomeric transformations, especially if specific sites prone to oxidation are also involved in chiral centers.

Thermal and Photolytic Degradation Assessments

Forced degradation studies are a regulatory requirement to understand a drug's intrinsic stability. ajptonline.com In addition to oxidation, posaconazole has been subjected to thermal and photolytic stress conditions.

Significant degradation of posaconazole has been observed under thermal and photolytic stress. ajptonline.com One study noted that while the drug was stable under acidic and basic hydrolysis, it was susceptible to thermal and photolytic degradation. researchgate.net Another study using a stability-indicating LC method found that after 10 days of exposure to 40°C, there was no significant degradation product observed, suggesting some level of thermal stability under those specific conditions. nih.gov However, more aggressive thermal conditions did lead to degradation. ajptonline.com

Photolytic degradation, exposure to UV light, has also been shown to cause degradation. oup.com One study observed approximately 60% degradation after 120 minutes of exposure to UV-C radiation. oup.com The degradation followed first-order kinetics. nih.gov Similar to oxidative degradation, the specific formation of this compound under these conditions is not explicitly detailed in the search results, but the general instability under these conditions highlights potential pathways for impurity formation.

Table 2: Summary of Posaconazole Degradation Studies

| Stress Condition | Observation | Reference |

| Oxidative | Susceptible to degradation, formation of N-oxides and other products. researchgate.netsci-hub.se | researchgate.net, sci-hub.se |

| Thermal | Susceptible to degradation under certain conditions. ajptonline.com | ajptonline.com |

| Photolytic | Susceptible to degradation, follows first-order kinetics. nih.govoup.com | oup.com, nih.gov |

| Acidic Hydrolysis | Generally stable. researchgate.netsci-hub.se | researchgate.net, sci-hub.se |

| Basic Hydrolysis | Generally stable. researchgate.netsci-hub.se | researchgate.net, sci-hub.se |

Stability-Indicating Analytical Method Validation for Impurity Monitoring

To ensure the quality and safety of posaconazole, robust analytical methods are required to detect and quantify impurities, including diastereomers. Stability-indicating methods are particularly important as they can separate the active pharmaceutical ingredient (API) from its degradation products.

Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of posaconazole and its impurities. ajptonline.comresearchgate.netresearchgate.net These methods are validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. ijrpr.com

For example, one developed RP-HPLC method demonstrated good resolution (greater than 2.0) between posaconazole and its five process-related impurities, including a diastereomer. ajptonline.com The method was validated for linearity, accuracy, precision, and robustness. ajptonline.com Another study developed a stability-indicating LC method that was able to separate posaconazole from a degradation product formed under oxidative stress. nih.gov

The use of a quality-by-design (QbD) approach has also been applied to develop a robust RP-HPLC method for posaconazole, optimizing parameters to ensure reliable performance. researchgate.net For highly potent genotoxic impurities, more sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been established and validated. tandfonline.com

Table 3: Validation Parameters for a Stability-Indicating HPLC Method

| Parameter | Description | Typical Results for Posaconazole Methods |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank or placebo at the retention time of posaconazole and its impurities. ijrpr.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) greater than 0.999. ajptonline.comresearchgate.net |

| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) for repeatability and intermediate precision is typically low (e.g., <2%). researchgate.net |

| Accuracy | The closeness of the test results to the true value. | Good recovery rates (e.g., 98.13% mean recovery). researchgate.net |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Method remains reliable with small changes in flow rate, mobile phase composition, etc. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Can be in the ng/mL range for sensitive methods. tandfonline.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Can be in the ng/mL range for sensitive methods. tandfonline.com |

Establishment of Reference Standards for Quality Control and Research

Reference standards are crucial for the accurate identification and quantification of impurities in pharmaceutical products. They serve as a benchmark for quality control (QC) and are essential for method validation and stability studies. synzeal.comaxios-research.com

The establishment of well-characterized reference standards for posaconazole and its impurities, including diastereomers, is a critical step in ensuring drug quality. daicelpharmastandards.com These standards are used in various stages of drug development and manufacturing, including ANDA and DMF filings. synzeal.com Companies specializing in pharmaceutical reference standards supply high-quality, characterized reference materials for posaconazole and its impurities. synzeal.comaxios-research.com These standards are accompanied by a detailed Certificate of Analysis (CoA) that includes characterization data from techniques like 1H NMR, 13C NMR, IR, and MS, along with HPLC purity. daicelpharmastandards.com

For diastereomers like this compound, having a certified reference standard is essential for developing and validating analytical methods that can accurately quantify its presence in the API. These standards are also vital for toxicological studies to assess the potential risks associated with the impurity. The availability of these standards from commercial suppliers facilitates the necessary quality control measures for pharmaceutical manufacturers. synzeal.comaxios-research.com

Molecular Interactions and Computational Modeling of Posaconazole Diastereoisomer 2

Molecular Docking Studies for Potential Binding Site Analysis and Ligand-Target Interactions

Molecular docking simulations are instrumental in predicting the binding orientation of a ligand to its target protein. In the case of posaconazole (B62084) and its diastereomers, these studies have primarily focused on the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. guidetopharmacology.org

Docking studies reveal that posaconazole binds effectively within a slot canyon-like linear fissure of the CYP51 active site. researchgate.net The binding is stabilized by a network of interactions:

Hydrophobic Interactions: The piperazine (B1678402) and phenyl rings of posaconazole are situated within a hydrophobic trench formed by multiple methionine residues, two phenylalanine residues, and one valine residue. researchgate.net

Heme Stacking: The triazole ring of the molecule stacks with the heme moiety of the enzyme. researchgate.net

Pocket Stabilization: The tetrahydrofuran (B95107) and alkoxyphenyl components of the molecule are accommodated in a stable pocket. researchgate.net

While specific data for Diastereoisomer 2 is not extensively detailed in the public domain, the general binding mode of posaconazole provides a framework for understanding how its stereoisomers might interact differently with the active site. The specific spatial arrangement of atoms in Diastereoisomer 2 would influence the precise geometry and strength of these interactions, potentially affecting its binding affinity and inhibitory potency.

Structure-Activity Relationship (SAR) Investigations and Stereoisomeric Influences

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For triazole antifungals like posaconazole, SAR studies have highlighted the importance of specific structural features for their efficacy. researchgate.net

Key SAR findings for triazole antifungals include:

Triazole Ring: The 1,2,4-triazole (B32235) ring is essential for coordinating with the heme iron of the CYP51 enzyme, a critical interaction for inhibitory activity. researchgate.net

Side-Chain Modifications: Alterations to the side chains of the molecule can significantly impact its spectrum of activity and pharmacokinetic properties. researchgate.net

The stereochemistry of posaconazole, which has four chiral centers, gives rise to sixteen possible stereoisomers. The specific configuration of these chiral centers in Diastereoisomer 2 will dictate its three-dimensional shape. This, in turn, influences how it fits into the binding site of its target enzyme. Even subtle changes in the orientation of functional groups due to stereoisomerism can lead to significant differences in binding affinity and, consequently, antifungal activity. The unique spatial arrangement of Diastereoisomer 2 will determine its specific interactions within the target's active site, potentially leading to a different efficacy profile compared to the parent drug and other diastereomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomeric Contributions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for individual posaconazole diastereomers are not widely published, the principles of QSAR can be applied to understand the contributions of stereoisomerism.

A 3D-QSAR model, for instance, can provide insights into the structural requirements for potent inhibition of a target enzyme. nih.gov These models can generate contour maps that indicate regions where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity.

For Posaconazole Diastereoisomer 2, a QSAR model could theoretically be developed by:

Generating a 3D structure of the molecule.

Calculating various molecular descriptors that quantify its physicochemical properties.

Correlating these descriptors with its experimentally determined biological activity.

Such a model would help to quantify the impact of its specific stereochemical configuration on its antifungal potency.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a ligand and its stability within a protein's binding site.

MD simulations of posaconazole bound to CYP51 have shown that the ligand remains stable in the binding pocket throughout the simulation. researchgate.net The hydrophobic interactions, in particular, appear to be very stable and show minimal movement. researchgate.net

For this compound, MD simulations could be employed to:

Analyze its conformational preferences in solution and when bound to the target enzyme.

Assess the stability of the ligand-protein complex over time.

Identify key interactions that contribute to the binding affinity.

These simulations would provide a detailed picture of the molecular behavior of Diastereoisomer 2 and how it differs from other stereoisomers.

Theoretical Predictions of Molecular Recognition and Specificity

Theoretical predictions of molecular recognition and specificity involve the use of computational methods to understand how a ligand selectively binds to its target. The unique three-dimensional structure of this compound is a primary determinant of its molecular recognition by the CYP51 enzyme.

The specificity of this interaction is governed by a combination of factors, including:

Shape Complementarity: The shape of the ligand must be complementary to the shape of the binding site.

Electrostatic Interactions: Favorable electrostatic interactions between the ligand and the protein are crucial for binding.

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and protein can significantly contribute to binding affinity.

The specific stereochemistry of Diastereoisomer 2 will influence all of these factors, leading to a unique molecular recognition profile. Computational tools can be used to model and predict these interactions, providing a theoretical basis for understanding its biological activity.

Q & A

Basic Research Questions

Q. How is Posaconazole Diastereoisomer 2 identified and characterized in synthetic mixtures?

- Methodology : Use high-resolution analytical techniques such as 1H/13C NMR spectroscopy to distinguish stereochemical configurations. Key diagnostic signals include coupling constants (e.g., J = 10.1 Hz for H1 in the 1C4 conformation vs. J = 7.4 Hz in interconverting isomers) . Pair this with X-ray crystallography for absolute configuration determination. Physicochemical properties (density: 1.36±0.1 g/cm³; boiling point: 850.7±75.0°C) can be predicted via computational tools like Molinspiration or ACD/Labs .

Q. What chromatographic methods effectively separate this compound from other isomers?

- Methodology : Optimize chiral stationary-phase HPLC or SFC (supercritical fluid chromatography) using columns like Chiralpak IG or AD-H. Mobile phases with hexane/isopropanol (95:5) and 0.1% diethylamine are commonly effective. Retention time differences ≥2 minutes are achievable for baseline separation . Validate purity via mass spectrometry (e.g., Q-TOF) to confirm molecular weight (700.78 g/mol) .

Q. What are the key challenges in synthesizing this compound?

- Methodology : Control stereoselectivity during the Sharpless epoxidation or asymmetric hydroxylation steps. Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry. Monitor reaction progress via in-situ FTIR to detect intermediate formation. Post-synthesis, employ recrystallization in ethyl acetate/heptane to isolate the diastereomer with >99% enantiomeric excess .

Advanced Research Questions

Q. How can the DP4+ probability method validate the stereochemical assignment of this compound?

- Methodology :

Calculate 13C and 1H NMR chemical shifts for all possible diastereomers using quantum mechanical methods (e.g., DFT/B3LYP/6-311+G(d,p)).

Compare computed shifts with experimental data via the DP4+ algorithm , which statistically weighs deviations (RMSD < 1 ppm for 13C; <0.2 ppm for 1H).

Assign the correct isomer if DP4+ confidence exceeds 99.9%, as validated in studies on curcusones and cubebin derivatives .

Q. What experimental designs assess interconversion barriers between this compound and its counterparts?

- Methodology :

- Conduct variable-temperature NMR (e.g., 25–80°C) to observe signal coalescence. For example, broadening of H1 signals (5.11 ppm → 5.26 ppm) indicates interconversion between 1C4 and 4C1 conformers .

- Calculate activation energy (ΔG‡) via Eyring plots using J-coupling averaging. A ΔG‡ < 60 kJ/mol suggests facile interconversion under physiological conditions .

Q. How do pharmacological activities of this compound compare to the parent drug in vitro?

- Methodology :

- Perform broth microdilution assays against Candida spp. to determine MIC values. Compare with posaconazole (reference MIC: 0.002–0.016 µg/mL for C. dubliniensis) .

- Evaluate post-antifungal effect (PAFE) by exposing fungal cells to 1× MIC for 1 hour, then monitoring regrowth delay. A mean PAFE of 1.66 hours suggests prolonged suppression .

Q. Can pharmacokinetic modeling predict exposure-response relationships for this compound?

- Methodology :

Use population PK models (e.g., two-compartment with first-order absorption) to simulate plasma concentrations.

Validate with therapeutic drug monitoring (TDM) data from clinical cohorts.

Apply Monte Carlo simulations to link exposure (AUC/MIC) to efficacy, adjusting for protein binding (94–98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.